Diethyl difluoro(4-iodophenyl)methylphosphonate
Description
Diethyl difluoro(4-iodophenyl)methylphosphonate is an organophosphorus compound featuring a phosphonate ester backbone, a difluoromethyl group, and a 4-iodophenyl substituent. This structure combines the hydrolytic stability of phosphonate esters with the electronic and steric effects of fluorine and iodine atoms. The iodine atom at the para position of the phenyl ring enhances molecular polarizability and may influence biological activity due to its size and electronegativity.
Properties
IUPAC Name |
1-[diethoxyphosphoryl(difluoro)methyl]-4-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2IO3P/c1-3-16-18(15,17-4-2)11(12,13)9-5-7-10(14)8-6-9/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVRQZGOJFKMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)I)(F)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2IO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Difluoromethylation of Aryl Halides
A primary route involves difluoromethylation of 4-iodophenyl precursors . This method leverages the electrophilic character of iodinated aromatics to introduce a difluoromethylphosphonate group. According to VulcanChem, the reaction typically employs diethyl phosphonate derivatives and fluorinating agents under controlled conditions. For example, treatment of 4-iodobenzyl bromide with diethyl difluoromethylphosphonate in the presence of a base like potassium carbonate facilitates nucleophilic substitution (SN2), yielding the target compound.
Key considerations include:
Michaelis-Arbusov Reaction
An alternative approach adapts the Michaelis-Arbusov reaction , widely used for synthesizing phosphonates. This method involves reacting 4-iodobenzyl halides with triethyl phosphite under thermal conditions. For instance, Schollmeyer et al. demonstrated this route in a structurally analogous compound, diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate. The protocol involves:
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Iodination : p-Xylene is iodinated using iodine monochloride (ICl) in acetic acid.
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Bromination : Subsequent bromination at the benzylic position introduces a leaving group.
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Phosphonation : Treatment with triethyl phosphite at 120°C induces Arbuzov rearrangement, forming the phosphonate ester.
This method’s yield depends on the purity of intermediates and strict exclusion of moisture.
Copper-Catalyzed Cross-Coupling
Recent advances utilize copper-catalyzed cross-coupling to attach the difluoromethylphosphonate group to iodinated aromatics. A study by the Royal Society of Chemistry outlines a protocol where bromozinc-difluorophosphonate reacts with aryl triazenes in the presence of CuCN and phenanthroline ligands. This method achieves C–P bond formation under mild conditions (60°C in dioxane), offering superior functional group tolerance compared to traditional routes.
Optimization of Reaction Conditions
Catalytic Systems
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Palladium vs. Copper : While palladium catalysts are common in cross-coupling, copper-based systems (e.g., CuCN with 3,4,7,8-tetramethyl-1,10-phenanthroline) show higher efficiency for phosphorus-containing substrates, achieving yields >90% in model reactions.
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Ligand effects : Bidentate ligands like phenanthroline stabilize copper intermediates, reducing side reactions such as homocoupling.
Solvent and Temperature
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Dioxane vs. DMF : Dioxane minimizes side reactions in copper-catalyzed routes, whereas DMF accelerates SN2 pathways in difluoromethylation.
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Thermal profiles : Elevated temperatures (60–80°C) are critical for overcoming activation barriers in Michaelis-Arbusov reactions.
Purification and Characterization
Chromatographic Techniques
Crude reaction mixtures often contain regioisomers and unreacted starting materials. Silica gel chromatography with gradient elution (toluene/ethyl acetate → methanol) effectively resolves these components. For example, Schollmeyer et al. reported a 12-year crystallization process for a related diiodo compound, highlighting challenges in isolating pure phosphonates with multiple heavy atoms.
Spectroscopic Validation
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¹⁹F NMR : Provides direct evidence of difluoromethyl group incorporation, with characteristic doublets near δ -120 ppm.
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Mass spectrometry : High-resolution MS confirms molecular weight (390.10 g/mol) and isotopic patterns attributable to iodine.
Industrial-Scale Production Challenges
Scaling up laboratory protocols introduces hurdles:
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Cost of iodinated precursors : 4-Iodobenzyl derivatives are expensive, necessitating recycling strategies.
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Purification bottlenecks : Crystallization delays (e.g., 12 years in) are impractical for commercial synthesis, favoring continuous-flow chromatography.
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Safety : Handling volatile fluorinating agents (e.g., HF byproducts) requires specialized equipment.
Comparative Data on Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
Diethyl difluoro(4-iodophenyl)methylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The phosphonate ester group can be hydrolyzed to form the corresponding phosphonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and phosphonic acids .
Scientific Research Applications
Diethyl difluoro(4-iodophenyl)methylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl difluoro(4-iodophenyl)methylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and iodophenyl group contribute to its binding affinity and specificity. The phosphonate ester group may participate in covalent interactions with target molecules, leading to modulation of their activity .
Comparison with Similar Compounds
Structural and Electronic Features
- Diethyl Difluoro(phenyl)methylphosphonate (3o): Structure: Lacks the iodine substituent, featuring a simple phenyl ring. Synthesis: Prepared via defluorinative functionalization, yielding 48% with purification to 55% .
- Diethyl (4-cyanophenyl)methylphosphonate: Structure: Contains a cyano group (-CN) at the para position. Properties: The electron-withdrawing -CN group increases electrophilicity, contrasting with the iodine’s polarizable yet less electron-deficient nature. This may alter reactivity in cross-coupling reactions .
Diethyl 4-(trifluoromethyl)benzylphosphonate :
- Diethyl (2-fluorophenyl)(6-fluoroquinazolin-4-ylamino)methylphosphonate: Structure: Combines fluorophenyl and quinazoline moieties. Applications: Demonstrated 52.0% curative activity against tobacco mosaic virus (TMV), suggesting that halogenated aromatic systems enhance antiviral activity. The iodine analog may exhibit stronger binding due to its larger atomic radius .
Physicochemical Properties
Notes:
- Higher TPSA in the cyanophenyl derivative suggests greater solubility but lower cell permeability compared to the iodine analog .
Industrial and Regulatory Considerations
- Regulatory Status : Phosphonate esters like dimethyl methylphosphonate (DMMP) are classified under HS code 2931.41.00, suggesting similar regulatory scrutiny for the iodine derivative .
- Market Applications: Tosyloxy and trifluoromethyl analogs are marketed for C–C bond-forming reactions and agrochemicals, respectively.
Biological Activity
Diethyl difluoro(4-iodophenyl)methylphosphonate (CAS: 156017-41-3) is an organophosphorus compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves several chemical reactions, primarily focusing on the introduction of the difluoromethyl and iodophenyl groups. The compound can be synthesized through a reaction involving diethyl phosphite and chlorodifluoromethane, yielding moderate to good yields of the desired product .
Table 1: Synthesis Pathway
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Diethyl phosphite + Chlorodifluoromethane | 30-35°C | 49-93 |
| 2 | Diethyl difluoromethylphosphonate + Iodine source | Reflux | Variable |
This compound exhibits biological activity primarily through its interaction with various enzyme systems. It is known to act as a phosphonylating agent, which can modify enzyme activity and potentially inhibit certain pathways critical for cell proliferation.
Case Studies and Research Findings
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Inhibition of Purine Nucleoside Phosphorylase (PNP) :
- A study demonstrated that compounds similar to this compound exhibited significant inhibitory effects on PNP, which is crucial for T-cell malignancies. The strongest inhibitors showed IC50 values as low as 19 nM against human PNP and 4 nM against Mycobacterium tuberculosis PNP .
- Table 2: Inhibition Data for PNP :
Compound IC50 (nM) Selectivity Compound A 19 High Compound B 4 Very High - Cytotoxicity Studies :
- Safety and Toxicity Assessments :
Q & A
Q. What are the optimal synthetic routes for Diethyl difluoro(4-iodophenyl)methylphosphonate, and how do reaction conditions influence yield?
The synthesis of this compound can be extrapolated from methods used for structurally similar phosphonates. A plausible approach involves:
- Step 1 : Use of a strong base like LDA (lithium diisopropylamide) in THF at low temperatures (–78 °C) to deprotonate diethyl difluoromethylphosphonate, forming a reactive intermediate .
- Step 2 : Reaction with a 4-iodobenzyl electrophile (e.g., 4-iodobenzyl chloride) under inert conditions (argon) to introduce the iodophenyl group.
- Step 3 : Quenching with aqueous NH₄Cl or similar reagents to stabilize the product.
Key factors affecting yield include temperature control (to avoid side reactions), stoichiometry of the electrophile, and reaction duration. For analogs, yields of 54–97% have been reported under optimized conditions .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : , , and NMR are critical for confirming the phosphonate backbone, fluorine substituents, and iodophenyl group. For example, NMR typically shows peaks near δ 20–25 ppm for dialkyl phosphonates .
- X-Ray Crystallography : Single-crystal X-ray analysis (e.g., using Bruker or Stoe diffractometers) provides precise structural data, including bond angles and intermolecular interactions. Symmetry codes and hydrogen-bonding networks in related compounds have been resolved with factors < 0.07 .
- Elemental Analysis : Combustion analysis (C, H, N) validates purity, with deviations < 0.2% indicating high-quality synthesis .
Q. What safety protocols are recommended when handling this compound, considering its structural analogs?
- Toxicity Mitigation : Structural analogs (e.g., DEMP, Diethyl methylphosphonate) exhibit neurotoxicity potential. Use fume hoods, PPE (gloves, lab coats), and avoid inhalation .
- Waste Disposal : Hydrolyze phosphonate esters under basic conditions (e.g., NaOH/EtOH) to break P–O bonds before disposal .
Advanced Research Questions
Q. How does the presence of iodine and fluorine substituents affect reactivity in cross-coupling reactions?
- Iodine as a Leaving Group : The 4-iodophenyl moiety facilitates Suzuki-Miyaura or Ullmann couplings, enabling aryl-aryl bond formation. Fluorine’s electronegativity enhances the electrophilicity of adjacent carbons, promoting nucleophilic substitutions .
- Fluorine’s Steric Effects : Difluoro groups reduce steric hindrance compared to bulkier substituents, improving accessibility for catalytic metal centers (e.g., Pd) in coupling reactions .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, fluorine’s electron-withdrawing effect may enhance binding to enzymes like S-ribosylhomocysteinase .
- Molecular Docking : Simulate interactions with enzyme active sites (e.g., using AutoDock Vina). Analogous phosphonates show inhibitory effects via hydrogen bonding with catalytic residues .
Q. What strategies resolve contradictions in reported biological activities of similar phosphonates?
- Dose-Response Studies : Test varying concentrations to distinguish between inhibitory and stimulatory effects. For example, some phosphonates activate pathways at low doses but inhibit them at higher concentrations .
- Isotopic Labeling : Use -labeled compounds to track metabolic pathways and identify off-target interactions .
Q. How does the compound’s electronic structure influence its performance in materials science applications?
- Surface Modification : The phosphonate group chelates metal ions (e.g., Ti, Zr), enabling applications in self-assembled monolayers (SAMs). The iodine substituent may enhance conductivity in hybrid materials .
- Coordination Chemistry : The difluoro group’s electronegativity stabilizes metal-ligand complexes, as seen in analogous compounds used in catalysis .
Q. What are the challenges in scaling up the synthesis while maintaining purity?
- Reaction Scaling : Optimize mixing efficiency and temperature gradients to prevent side reactions (e.g., hydrolysis). Pilot studies using continuous flow reactors have improved yields for similar phosphonates .
- Purification : Use preparative HPLC or column chromatography with silica gel (hexane/EtOAc gradients) to isolate the product. For analogs, purity >98% has been achieved via repeated recrystallization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
